molecular formula C26H26FNO5 B2584601 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486427-20-7

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2584601
Numéro CAS: 486427-20-7
Poids moléculaire: 451.494
Clé InChI: UKDMDPOMSFTNPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core substituted with a 3-fluorobenzoyl group at position 2, methoxy groups at positions 6 and 7, and a 4-methoxyphenoxymethyl moiety at position 1. This analysis focuses on structural and functional comparisons with analogs to infer structure-activity relationships (SAR) and synthetic considerations.

Propriétés

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDMDPOMSFTNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where a fluorobenzoyl chloride reacts with the tetrahydroisoquinoline core in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where a methoxyphenol reacts with a suitable leaving group on the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Benzoyl Derivatives

CIQ [(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2-yl)methanone]
  • Structural Difference : Chlorine replaces fluorine at the benzoyl meta position.
  • Pharmacological Relevance : CIQ is a chiral potentiator of NR2C/NR2D-containing NMDA receptors, demonstrating subunit selectivity .
  • SAR Insight: The electron-withdrawing nature of Cl vs. F may influence receptor binding.
BB33582 [2-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline]
  • Structural Difference : Chlorine is positioned para on the benzoyl ring.
  • Key Comparison : Para-substitution may alter binding orientation compared to meta-substituted analogs. The Cl atom’s position could reduce steric hindrance or modify electronic interactions with target proteins .
Compound 98 [3-(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-tetrahydroisoquinoline-2-carbonyl)benzonitrile]
  • Structural Difference: A cyano group replaces fluorine at the benzoyl meta position.

Functional Group Modifications

BB10502 [2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline]
  • Structural Difference : A sulfonyl group replaces the benzoyl moiety.
  • Key Comparison : The sulfonyl group introduces greater polarity and hydrogen-bonding capacity, which may alter solubility and target engagement compared to carbonyl-based analogs .

Substituent Position and Bulkiness

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • Structural Difference: A trimethoxyphenyl group replaces the 4-methoxyphenoxymethyl moiety.
  • SAR Insight : The bulky, electron-rich trimethoxyphenyl group may enhance lipophilicity and membrane permeability but could reduce binding pocket compatibility in sterically constrained targets .
N-Benzyl-2-{6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-tetrahydroisoquinolin-2-yl}acetamide (Compound 52)
  • Structural Difference: A trimethoxyphenylmethyl group is attached to the tetrahydroisoquinoline core.
  • Pharmacological Relevance : This compound, with a 7% synthesis yield, acts as an orexin-1 receptor antagonist, highlighting how bulkier substituents may influence receptor selectivity .

Halogen Introduction

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may require specialized coupling reagents (e.g., Pd catalysts) compared to chlorinated analogs. For example, Suzuki-Miyaura reactions for aryl boronic acids with fluorobenzoyl groups might necessitate optimized conditions to avoid defluorination .

Functional Group Compatibility

  • Sulfonyl vs. Benzoyl : Introducing sulfonyl groups (as in BB10502) requires sulfonation steps, which may involve harsher conditions (e.g., SO₃ or chlorosulfonic acid) compared to benzoylation .

Pharmacological and Physicochemical Implications

Electronic Effects

  • Fluorine’s Impact : The 3-fluoro substituent’s electron-withdrawing nature may enhance metabolic stability by reducing oxidative degradation compared to chlorine or methoxy groups.

Steric and Binding Interactions

  • Meta vs. Para Substitution : Meta-substituted benzoyl groups (as in the target compound) may allow better alignment with target binding pockets compared to para-substituted analogs like BB33582, depending on receptor topology.

Q & A

Q. What are the recommended synthetic routes for constructing the tetrahydroisoquinoline core in this compound?

The tetrahydroisoquinoline core can be synthesized via a multi-step approach starting from substituted phenylacetic acids. For example, a four-step sequence involving cyclization, triflate formation, Suzuki-Miyaura coupling, and quaternization has been employed for similar derivatives. Key steps include palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos) with arylboronic acids to introduce substituents . Methoxy groups are typically introduced via protection/deprotection strategies during intermediate stages .

Q. How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) during synthesis?

Optimal conditions for Suzuki-Miyaura coupling involve a catalyst system of Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in a mixed solvent of acetonitrile and water (3:1 v/v) at 100°C for 5 hours. Potassium carbonate is used as a base, and post-reaction purification via ISCO max gradient chromatography (hexane/EtOAc gradients) yields products with >80% efficiency . Monitoring reaction progress with TLC and ensuring anhydrous conditions for boronic acid coupling partners are critical.

Q. What purification techniques are effective for isolating this compound and intermediates?

Column chromatography (e.g., ISCO max systems with silica gel) using hexane/EtOAc or DCM/MeOH gradients is standard for isolating intermediates and final products. For crystalline derivatives, recrystallization in DCM/ether mixtures improves purity . High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers using 2-propanol/hexane eluents .

Advanced Research Questions

Q. How do substituents on the tetrahydroisoquinoline core influence binding to biological targets like FtsZ or PNMT?

Substituent effects are studied via structure-activity relationship (SAR) assays. For instance:

  • Antibacterial activity : 3-Phenyl substitutions (e.g., 3-fluorobenzoyl) enhance FtsZ inhibition by improving hydrophobic interactions with the target protein’s binding pocket .
  • Enzyme inhibition : Hydroxyl or methoxy groups at C6/C7 positions modulate affinity for PNMT. The 7-hydroxy derivative shows 10-fold higher inhibitory activity (Kᵢ = 2.1 µM) compared to non-hydroxylated analogs due to hydrogen bonding in the enzyme’s hydrophilic pocket .
Substituent PositionBiological TargetKey FindingReference
C3 (3-Fluorobenzoyl)FtsZMIC = 0.5 µg/mL against S. aureus
C7 (Methoxy)PNMTKᵢ = 8.3 µM; competitive inhibition

Q. What computational methods predict molecular geometry and electronic properties?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level is used to optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials (MEP). For example, MEP analysis of a related tetrahydroisoquinoline derivative revealed nucleophilic regions near methoxy groups, guiding SAR for target interactions . Molecular docking (e.g., AutoDock Vina) with FtsZ (PDB: 4DXD) further validates binding modes .

Q. How can contradictions in biological activity data across analogs be resolved?

Contradictions often arise from assay variability or substituent positioning. A systematic approach includes:

  • Dose-response profiling : Testing analogs across a concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Structural validation : Single-crystal X-ray diffraction confirms regiochemistry, as seen in a derivative with a distorted half-chair conformation in the tetrahydroisoquinoline ring .
  • Enzymatic vs. cellular assays : Discrepancies between in vitro enzyme inhibition (e.g., COMT Kᵢ) and in vivo norepinephrine depletion may reflect pharmacokinetic differences .

Q. What advanced strategies address synthetic challenges in introducing the 4-methoxyphenoxymethyl group?

The 4-methoxyphenoxymethyl side chain can be introduced via nucleophilic substitution or Mitsunobu reactions. For example:

  • Bromination : Treating intermediates with NBS to generate bromomethyl derivatives, followed by coupling with 4-methoxyphenol under basic conditions (K₂CO₃/DMF) .
  • Protection strategies : Temporary silyl protection (e.g., tert-butyldimethylsilyl) of hydroxyl groups prevents undesired side reactions during coupling .

Methodological Notes

  • Analytical Validation : Always corroborate NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., ACD/Labs or MestReNova) .
  • Biological Assays : Use standardized protocols for enzyme inhibition (e.g., PNMT assay with [³H]-SAM cofactor) and MIC determination per CLSI guidelines .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate variability, as seen in iodide quaternization yields (10–70%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.